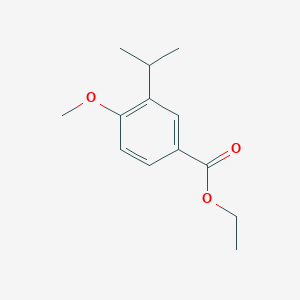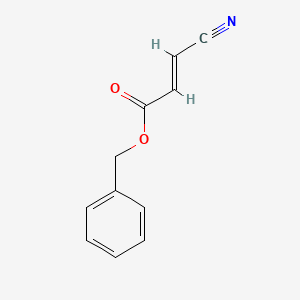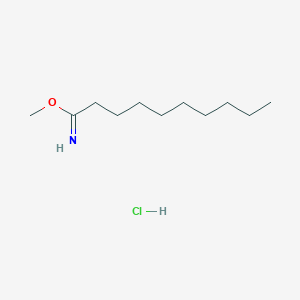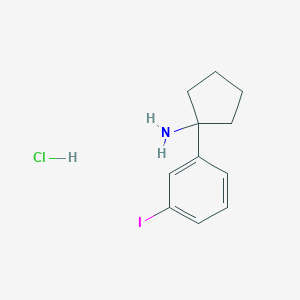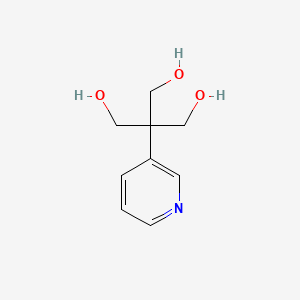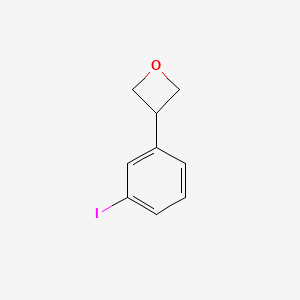![molecular formula C13H21NO3 B12955232 tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications. The compound’s structure includes a tert-butyl group, a formyl group, and a bicyclo[3.1.1]heptane ring system, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate typically involves the reaction of a bicyclo[3.1.1]heptane derivative with tert-butyl carbamate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.
Applications De Recherche Scientifique
tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity. The bicyclo[3.1.1]heptane ring system contributes to the compound’s stability and rigidity, affecting its overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (5-aminobicyclo[3.1.1]heptan-1-yl)carbamate
- tert-Butyl (5-hydroxybicyclo[3.1.1]heptan-1-yl)carbamate
- tert-Butyl (5-methylbicyclo[3.1.1]heptan-1-yl)carbamate
Uniqueness
tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for specific chemical transformations that are not possible with the amino, hydroxy, or methyl derivatives. This makes it a valuable compound for targeted applications in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
tert-butyl N-(5-formyl-1-bicyclo[3.1.1]heptanyl)carbamate |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13-6-4-5-12(7-13,8-13)9-15/h9H,4-8H2,1-3H3,(H,14,16) |
Clé InChI |
PZUFTHWXFXLAOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






